2-methoxy-N-methyl-N-quinolin-5-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-methyl-N-quinolin-5-ylacetamide is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. They exhibit properties such as antimicrobial, antiviral, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-methoxy-N-methyl-N-quinolin-5-ylacetamide, can be achieved through various methods. Common synthetic routes include the Friedländer synthesis, the Skraup synthesis, and the Doebner-Miller reaction . These methods often involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-methyl-N-quinolin-5-ylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
2-methoxy-N-methyl-N-quinolin-5-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, catalysts, and electronic materials
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-N-quinolin-5-ylacetamide involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division . Additionally, it may interact with cellular receptors and signaling pathways, modulating inflammatory responses and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 2-methoxy-N-methyl-N-quinolin-5-ylacetamide.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and N-methyl groups contribute to its unique pharmacological profile, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methoxy-N-methyl-N-quinolin-5-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-15(13(16)9-17-2)12-7-3-6-11-10(12)5-4-8-14-11/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSILAYEYCGXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=C1C=CC=N2)C(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.